Ertapenem

描述

厄他培南是一种广谱β-内酰胺类抗生素,属于碳青霉烯类。它用于治疗由易感细菌引起的轻度至重度感染。厄他培南对多种革兰氏阳性和革兰氏阴性需氧菌和厌氧菌有效。 它以商品名 Invanz 出售,通过静脉或肌内注射给药 .

准备方法

合成路线和反应条件: 厄他培南是通过多步合成过程合成的,涉及分离单保护的厄他培南酸或其单钠盐,然后脱保护得到厄他培南单钠盐 . 该过程包括使用柱纯化和冷冻干燥技术 . 另一种方法涉及厄他培南单钠盐的结晶,然后将其转化为稳定的注射剂型 .

工业生产方法: 厄他培南的工业生产涉及大规模合成和稳定化过程。该化合物以低结晶固体形式制备,在室温下吸湿且不稳定。 为了确保稳定性,散装化合物在低温下储存,并在使用前转化为稳定的剂型 .

化学反应分析

反应类型: 厄他培南会发生各种化学反应,包括水解、氧化和二聚化。 已知它在固体和水溶液中都不稳定,因此需要添加稳定剂,如碳酸氢钠和氢氧化钠 .

常用试剂和条件: 厄他培南的稳定化涉及在冻干前将溶液的pH值维持在7.5至8.0之间 . 该化合物还经过高效液相色谱 (HPLC) 处理以分离杂质和降解产物 .

形成的主要产物: 厄他培南反应形成的主要产物包括二聚体杂质和脱水二聚体。 这些杂质使用质谱法鉴定,并使用反相HPLC分离 .

科学研究应用

Indications for Use

Ertapenem is indicated for the treatment of several specific infections, including:

- Complicated intra-abdominal infections : Effective against mixed infections involving both aerobic and anaerobic bacteria.

- Complicated skin and skin structure infections : Particularly beneficial for diabetic foot infections without osteomyelitis.

- Community-acquired pneumonia : Demonstrated efficacy comparable to other antibiotics like ceftriaxone.

- Complicated urinary tract infections : Including pyelonephritis, showing high microbiological cure rates.

- Acute pelvic infections : Such as postpartum endomyometritis and septic abortion.

- Surgical prophylaxis : Used to prevent infections following elective colorectal surgery.

This compound is administered via intravenous infusion or intramuscular injection, typically dosed at 1 gram once daily for adults and children over three months of age .

Efficacy in Clinical Studies

Numerous clinical studies have assessed the efficacy of this compound compared to other antibiotics. A notable study involving 1,167 patients with serious infections caused by Enterobacteriaceae found that this compound had comparable clinical cure rates to piperacillin-tazobactam and ceftriaxone across various infection types:

| Infection Type | This compound Cure Rate | Comparator Cure Rate |

|---|---|---|

| Complicated intra-abdominal | 85.1% | 79.9% (piperacillin/tazobactam) |

| Complicated urinary tract | 90.5% | 92% (ceftriaxone) |

| Community-acquired pneumonia | 95% | 88.9% (ceftriaxone) |

These findings underscore the drug's effectiveness in treating serious bacterial infections .

Case Studies

Several case studies highlight the successful application of this compound in challenging clinical scenarios:

-

Prolonged Use in Diabetic Foot Ulcers :

A documented case involved a diabetic patient treated with this compound for over four months for severe foot ulcer infections. After initial treatments failed, this compound led to significant improvement and complete resolution of the infection after 137 days of therapy . -

This compound Resistance Mechanisms :

Research has also focused on understanding resistance mechanisms against this compound, particularly in strains of Klebsiella pneumoniae. Studies identified various beta-lactamase production mechanisms contributing to resistance, emphasizing the need for ongoing surveillance and tailored antibiotic strategies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, such as:

- High plasma protein binding : Approximately 85%, which may influence its distribution and efficacy.

- Long half-life : Allows for once-daily dosing, enhancing patient compliance.

However, caution is advised in patients with renal impairment due to potential central nervous system toxicity observed in some cases .

作用机制

厄他培南通过抑制细菌细胞壁合成发挥作用。 它与细菌青霉素结合蛋白 (PBP) 结合并抑制其活性,PBP 对细菌细胞壁中肽聚糖合成的最终转肽步骤至关重要 . 这种抑制会破坏细胞壁生物合成,导致细菌死亡。 厄他培南对大肠杆菌的 PBP 2 和 3 具有很强的亲和力 .

相似化合物的比较

厄他培南属于碳青霉烯类抗生素,该类还包括亚胺培南、美罗培南、多利培南、帕尼培南-贝塔米普龙和比亚培南 . 与亚胺培南和美罗培南相比,厄他培南对铜绿假单胞菌和不动杆菌的活性有限 . 这使得厄他培南更适合治疗社区获得性感染,而不是医院获得性感染 . 此外,厄他培南的半衰期更长,允许每日一次给药 .

结论

厄他培南是一种用途广泛且有效的抗生素,对各种细菌感染具有广谱活性。其独特的特性,包括其稳定性和作用机制,使其成为治疗轻度至重度感染的宝贵工具。

属性

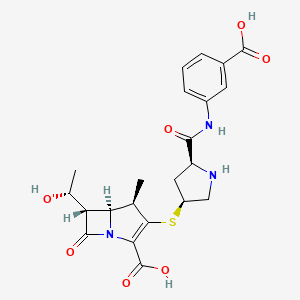

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZNIMUFDBIJCM-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165456 | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.86e-01 g/L | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin., Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3., Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

153832-46-3, 153773-82-1 | |

| Record name | Ertapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertapenem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-234 | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ertapenem?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inhibiting penicillin-binding proteins (PBPs). [] Its resistance to beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), enhances its efficacy. []

Q2: Does this compound exhibit time-dependent or concentration-dependent killing?

A2: this compound, similar to other beta-lactams, demonstrates time-dependent killing. []

Q3: What is the molecular formula and weight of this compound?

A3: This information is not explicitly stated in the provided research papers. Additional resources would be needed to provide the molecular formula and weight of this compound.

Q4: Is there information on the material compatibility and stability of this compound in non-biological contexts within the provided research?

A4: The provided research focuses primarily on the clinical applications and biological interactions of this compound. Information about its material compatibility and stability in non-biological contexts is not included.

Q5: Does this compound have catalytic properties described in these papers, and are there non-biological applications discussed?

A5: this compound's primary mechanism of action revolves around inhibiting bacterial enzymes rather than acting as a catalyst itself. The provided research does not discuss any non-biological catalytic applications of this compound.

Q6: Has computational chemistry been used to study this compound?

A6: While the provided articles primarily focus on clinical and in vitro studies of this compound, they do not delve into computational chemistry approaches used to study the drug.

Q7: How stable is this compound in solution?

A7: this compound is less stable in solution compared to its solid state. []

Q8: How does hypoalbuminemia affect this compound pharmacokinetics in critically ill patients?

A8: Hypoalbuminemia in critically ill patients leads to enhanced volume of distribution (Vz) and total clearance (CLTOT) of this compound. This results in lower maximum concentration (Cmax) and area under the curve (AUC0-∞) values compared to healthy individuals. []

Q9: What is the impact of creatinine clearance on this compound pharmacokinetics?

A9: Creatinine clearance is a significant covariate influencing the between-subject variability of this compound pharmacokinetics. []

Q10: Does this compound penetrate the peritoneal cavity in patients undergoing CAPD?

A10: Yes, this compound demonstrates good penetration into the peritoneal cavity in patients on continuous ambulatory peritoneal dialysis (CAPD). [] The mean (± SD) AUCPeritoneal/AUCSerum ratio was found to be 1.039 (0.861). []

Q11: Is this compound effective against penicillin-resistant Streptococcus pneumoniae?

A11: Yes, this compound exhibits bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible Streptococcus pneumoniae. []

Q12: What are the common mechanisms of resistance to this compound in Klebsiella pneumoniae?

A13: Resistance mechanisms in Klebsiella pneumoniae often involve a combination of ESBL production and the loss of outer membrane porin OMPK36. [, ]

Q13: Does this compound use promote cross-resistance to antipseudomonal carbapenems in Pseudomonas aeruginosa?

A14: A multicenter study found no association between this compound use and changes in Pseudomonas aeruginosa susceptibility to antipseudomonal carbapenems over nine years, suggesting that this compound use does not promote cross-resistance. []

Q14: What is the prevalence of this compound resistance among ESBL-producing Klebsiella pneumoniae?

A15: A multicenter Israeli study reported an this compound nonsusceptibility rate of 2.3% among ESBL-producing Klebsiella pneumoniae isolates. []

Q15: Can this compound cause neurotoxicity?

A16: Yes, neurotoxicity, including seizures, delirium, and visual hallucinations, has been reported as a rare but potential side effect of this compound. [, ]

Q16: Are there drug delivery systems being investigated for this compound?

A17: While the provided research focuses primarily on intravenous administration of this compound, one study explored the use of a biodegradable polymeric tissue scaffold loaded with this compound for the treatment of osteomyelitis. [] This scaffold demonstrated promising antimicrobial efficacy and drug release kinetics compared to antibiotic-impregnated bone cement. []

Q17: Is there information on these specific aspects in the provided research?

A17: The research articles do not cover these specific aspects related to this compound.

Q18: Are there cost-effective alternatives to this compound?

A19: Yes, several studies highlight that cheaper generic alternatives, such as piperacillin/tazobactam and amoxicillin/clavulanic acid, can be used instead of this compound in many clinical scenarios without compromising efficacy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。